3-Bromo-2,4,6-trimethylbenzoic acid
Overview
Description
3-Bromo-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with three methyl groups and one bromine atom. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of dyes, pesticides, pharmaceuticals, and photoinitiators .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two different organic groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,6-trimethylbenzoic acid typically involves the bromination of 2,4,6-trimethylbenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4,6-trimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
3-Bromo-2,4,6-trimethylbenzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
2,4,6-Trimethylbenzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-methylbenzoic acid: Has a similar structure but with fewer methyl groups, affecting its chemical properties.
3-Bromo-2-methylbenzoic acid: Another similar compound with different substitution patterns
Uniqueness: 3-Bromo-2,4,6-trimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a bromine atom on the benzene ring makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-2,4,6-trimethylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHCRZIUORPEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277063 | |
Record name | 3-bromo-2,4,6-trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-13-1 | |
Record name | NSC601 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2,4,6-trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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